(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride” is a chemical compound available for early discovery researchers as part of a collection of unique chemicals . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isCN1C[C@@]2([H])CNC[C@]1([H])CCC2.Cl.Cl
. This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Analogues and Derivatives : Studies have been conducted on the synthesis and properties of analogues of diazabicyclo compounds, including those related to "(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride". These include efforts to synthesize novel compounds with similar diazabicyclic ring systems and exploring their chemical properties (Razdan et al., 1987).
Structural and Conformational Studies : Research on the structural and conformational aspects of diazabicyclanones and diazabicyclanols has been conducted. This includes studies on their crystal structure and preferred conformation in solution, which is crucial for understanding their chemical behavior and potential applications (Gálvez et al., 1985).
Biological Activities
Analgesic and Anti-inflammatory Activities : Some diazabicyclo compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This research is crucial in exploring the potential therapeutic applications of these compounds (Sharma et al., 2009).
Antibacterial Properties : The synthesis and structure-activity relationships of diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent, have been investigated. This showcases the potential of diazabicyclo compounds in veterinary medicine (McGuirk et al., 1992).
Applications in Synthesis and Drug Development
Building Blocks for Nicotinic Modulators : Diazabicyclo compounds have been developed as building blocks for nicotinic modulators. This indicates their role in the synthesis of compounds that can potentially modulate nicotinic receptors, which are significant in neurological conditions (Paliulis et al., 2013).
Use in Chiral Synthesis : These compounds have been utilized in chiral synthesis, highlighting their importance in creating optically active compounds, which is a critical aspect of drug development (Jain et al., 1992).
Miscellaneous Applications
- Fluorescence and PET Systems : Research has been conducted on new fluorescence PET systems based on N2S2 pyridine-anthracene-containing macrocyclic ligands, which involve diazabicyclo compounds. This has implications in the field of imaging and diagnostics (Tamayo et al., 2005).
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decan-10-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-11-8-4-2-3-7(9(11)12)5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8+;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOANLBNQXSQJL-YUZCMTBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC(C1=O)CNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCC[C@@H](C1=O)CNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.